molecular formula C12H14F3N B13620539 4-(2,3,4-Trifluorobenzyl)piperidine

4-(2,3,4-Trifluorobenzyl)piperidine

Cat. No.: B13620539
M. Wt: 229.24 g/mol
InChI Key: LWIBRTSIKVOOAI-UHFFFAOYSA-N
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Description

4-(2,3,4-Trifluorobenzyl)piperidine is a chemical compound with the molecular formula C12H14F3N It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluorobenzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trifluorobenzyl)piperidine typically involves the reaction of 2,3,4-trifluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2,3,4-Trifluorobenzyl chloride+PiperidineThis compound+HCl\text{2,3,4-Trifluorobenzyl chloride} + \text{Piperidine} \rightarrow \text{this compound} + \text{HCl} 2,3,4-Trifluorobenzyl chloride+Piperidine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trifluorobenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the trifluorobenzyl group to a difluorobenzyl or monofluorobenzyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides of this compound

    Reduction: Difluorobenzyl or monofluorobenzyl derivatives

    Substitution: Various N-substituted piperidine derivatives

Scientific Research Applications

4-(2,3,4-Trifluorobenzyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trifluorobenzyl)piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The trifluorobenzyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzyl)piperidine
  • 4-(2,4-Difluorobenzyl)piperidine
  • 4-(3,4-Difluorobenzyl)piperidine

Comparison

4-(2,3,4-Trifluorobenzyl)piperidine is unique due to the presence of three fluorine atoms on the benzyl group, which can significantly alter its electronic properties and reactivity compared to similar compounds with fewer fluorine atoms. This trifluorinated derivative may exhibit enhanced stability, lipophilicity, and binding affinity to certain biological targets, making it a valuable compound in drug discovery and materials science.

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

4-[(2,3,4-trifluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H14F3N/c13-10-2-1-9(11(14)12(10)15)7-8-3-5-16-6-4-8/h1-2,8,16H,3-7H2

InChI Key

LWIBRTSIKVOOAI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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